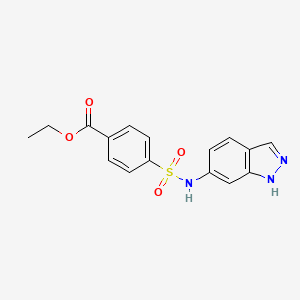![molecular formula C23H22N6O4S B10806839 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone](/img/structure/B10806839.png)
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a naphthalenylsulfonyl group, a tetrazolyl group, and a phenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthalenylsulfonyl chloride, which is then reacted with piperazine to form the naphthalenylsulfonyl-piperazine intermediate. This intermediate is further reacted with 4-(1H-tetrazol-1-yl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in large-scale production.
化学反応の分析
Types of Reactions
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
科学的研究の応用
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone: shares similarities with other sulfonyl-piperazine and tetrazole-containing compounds.
N-Acetyl-L-tryptophan: Another compound with a complex structure used in pharmaceutical applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A compound with a different functional group but similar complexity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H22N6O4S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-[4-(tetrazol-1-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H22N6O4S/c30-23(16-33-21-8-6-20(7-9-21)29-17-24-25-26-29)27-11-13-28(14-12-27)34(31,32)22-10-5-18-3-1-2-4-19(18)15-22/h1-10,15,17H,11-14,16H2 |
InChIキー |
DKXVYSMOVMSTBU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 5-methylthiophene-2-carboxylate](/img/structure/B10806756.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-1-one](/img/structure/B10806758.png)
![(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B10806765.png)
![1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine](/img/structure/B10806770.png)
![2-benzo[e][1]benzofuran-1-yl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10806796.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B10806797.png)
![2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide](/img/structure/B10806799.png)
![[4-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone](/img/structure/B10806805.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10806814.png)
![[2-(4-methoxycarbonylpiperidin-1-yl)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806815.png)
![N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B10806816.png)
![4-methyl-7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B10806817.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B10806831.png)
